molecular formula C18H16FN3O2 B7696278 N-(2-fluorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2-fluorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7696278
M. Wt: 325.3 g/mol
InChI Key: MCXVTJDFPSSMKV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(2-fluorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-5-4-6-13(11-12)18-21-17(24-22-18)10-9-16(23)20-15-8-3-2-7-14(15)19/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXVTJDFPSSMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under certain conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, reduction could produce amines or alcohols, and substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound could be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

    Industrial Chemistry: The compound could serve as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(2-bromophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(2-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

N-(2-fluorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them more effective in certain applications.

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